molecular formula C11H11Br2N3O B1460241 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-57-9

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1460241
CAS No.: 1416713-57-9
M. Wt: 361.03 g/mol
InChI Key: GMIYONNPCBCABV-UHFFFAOYSA-N
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Description

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with bromine atoms at the 3 and 6 positions and a tetrahydro-2H-pyran-2-yl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the reaction of the brominated pyrazolo[4,3-b]pyridine with tetrahydro-2H-pyran-2-yl derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Cycloaddition Reactions: The pyrazolo[4,3-b]pyridine core can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while cycloaddition reactions can produce complex polycyclic structures.

Scientific Research Applications

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyrazolo[4,3-b]pyridine core.

    3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indole: Contains an indole ring, offering different electronic and steric properties.

Uniqueness

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine atoms and a tetrahydro-2H-pyran-2-yl group

Properties

IUPAC Name

3,6-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIYONNPCBCABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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